

4-Aminophenylacetic Acid: A Fundamental Properties Guide for Scientific Professionals

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Compound of Interest

Compound Name: 4-Aminophenylacetic acid

Cat. No.: B024467

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An In-depth Technical Guide on Core Properties, Experimental Protocols, and Biological Interactions

This whitepaper provides a comprehensive overview of the fundamental properties of **4-Aminophenylacetic acid** (4-APAA), a compound of significant interest in medicinal chemistry and drug development.^[1] This document is intended for researchers, scientists, and professionals in the field, offering detailed data, experimental methodologies, and visual representations of key processes.

Core Chemical and Physical Properties

4-Aminophenylacetic acid is a white to pale yellow crystalline powder.^[1] It is an amino acid derivative containing both an amino group and a carboxylic acid group, which contribute to its polarity and solubility characteristics.^[1] The compound is relatively stable under standard storage conditions.^[1]

Identifiers and General Properties

The following table summarizes the key identifiers and general properties of **4-Aminophenylacetic acid**.

Property	Value	Reference
IUPAC Name	2-(4-aminophenyl)acetic acid	[2][3]
Synonyms	p-Aminophenylacetic acid, 4-APAA	[2][3]
CAS Number	1197-55-3	[2][3]
Molecular Formula	C ₈ H ₉ NO ₂	[2][3]
Molecular Weight	151.16 g/mol	[2][3]
Appearance	White to pale yellow crystalline powder	[1]
Physical State	Solid at room temperature	[1]

Physicochemical Data

Quantitative physicochemical data for **4-Aminophenylacetic acid** are presented below, offering key insights for experimental design and formulation.

Property	Value	Reference
Melting Point	201 °C (decomposes)	[4][5]
Boiling Point	344.00 °C (estimated)	[6]
Density	1.2390 g/cm ³	[1]
pKa ₁	3.60	[4]
pKa ₂	5.26	[4]
Water Solubility	Very soluble	[3][4]
Organic Solvent Solubility	Soluble in alcohols and alkalis; limited solubility in non-polar organic solvents.	[1][7]
LogP (o/w)	0.220 (estimated)	[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Aminophenylacetic acid**. The following tables summarize key data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR	Chemical Shift (δ) ppm	Multiplicity	Assignment
~3.48	s	-CH ₂ -	
~6.63	d	Ar-H (ortho to -NH ₂)	
~7.06	d	Ar-H (ortho to -CH ₂ COOH)	
Variable	br s	-NH ₂	
Variable	br s	-COOH	

^{13}C NMR	Chemical Shift (δ) ppm	Assignment
~40	-CH ₂ -	
~115	Ar-C (ortho to -NH ₂)	
~125	Ar-C (quaternary)	
~130	Ar-C (ortho to -CH ₂ COOH)	
~145	Ar-C (para to -CH ₂ COOH)	
~175	-COOH	

Note: Specific chemical shifts can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretch (amine)
3300-2500	Very Broad	O-H stretch (carboxylic acid)
~1700	Strong	C=O stretch (carboxylic acid)
1620-1580	Medium	N-H bend (amine) / C=C stretch (aromatic)
1520-1480	Medium	C=C stretch (aromatic)
~1300	Medium	C-N stretch (aromatic amine)
~1250	Medium	C-O stretch (carboxylic acid)

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
151	High	[M] ⁺ (Molecular Ion)
106	High	[M - COOH] ⁺
77	Medium	[C ₆ H ₅] ⁺

Biological Activity and Applications

4-Aminophenylacetic acid is recognized for its biological activities, primarily as a competitive inhibitor of the epithelial peptide transporter PepT1.^{[3][8]} PepT1 is crucial for the absorption of di- and tripeptides from the small intestine. By inhibiting this transporter, 4-APAA can influence the uptake of various peptide-based drugs and nutrients. This property makes it a valuable tool in studying peptide transport mechanisms and a potential lead for modulating drug absorption.

Furthermore, 4-APAA serves as a precursor in the synthesis of other pharmacologically active compounds, including anti-inflammatory agents and derivatives with antimicrobial activity.^{[1][3]}

Experimental Protocols

Synthesis of 4-Aminophenylacetic Acid

A common method for the synthesis of **4-Aminophenylacetic acid** is through the reduction of 4-nitrophenylacetic acid.

Materials:

- 4-nitrophenylacetic acid
- Iron powder
- Acetic acid
- Sodium carbonate
- Water

Procedure:

- In a suitable reactor, combine water, 4-nitrophenylacetic acid, and acetic acid.
- Stir the mixture and heat to 90-95°C.
- Add iron powder in portions to the heated mixture.
- Maintain the reaction under reflux for 2 hours.
- After the reaction is complete, cool the mixture to 40-50°C.
- Neutralize the mixture with a sodium carbonate solution to a pH of 9.
- Filter the mixture to remove solid byproducts.
- Neutralize the filtrate with acetic acid to a pH of 4, which will cause the **4-aminophenylacetic acid** to precipitate.
- Collect the precipitated product by filtration and dry.

This procedure typically yields **4-aminophenylacetic acid** with a purity of around 95%.[3]

Characterization Protocol

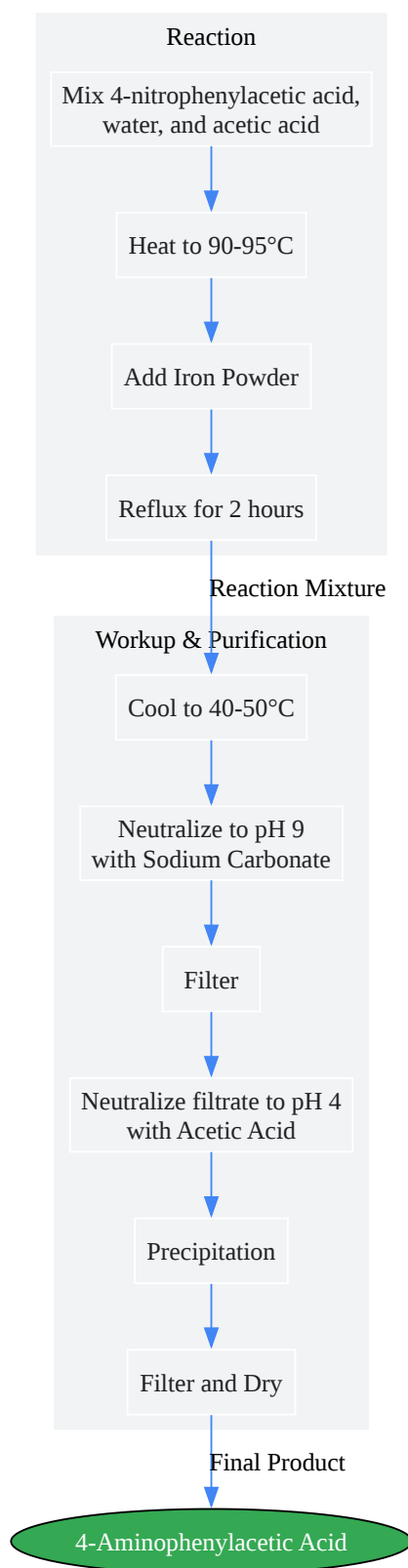
Objective: To confirm the identity and purity of synthesized **4-Aminophenylacetic acid**.

Methods:

- **Melting Point Determination:** Use a standard melting point apparatus to determine the melting point of the synthesized crystals. Compare the observed melting point with the literature value (201 °C with decomposition).^{[4][5]}
- **Infrared (IR) Spectroscopy:** Obtain an IR spectrum of the product using a KBr pellet or ATR accessory. Compare the spectrum with the characteristic peaks listed in Table 2.2.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Dissolve a small sample of the product in a suitable deuterated solvent (e.g., DMSO- d_6) and acquire 1H and ^{13}C NMR spectra. Analyze the chemical shifts, multiplicities, and integrations to confirm the structure.
- **High-Performance Liquid Chromatography (HPLC):** Develop an appropriate HPLC method to assess the purity of the compound. A reverse-phase column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of trifluoroacetic acid) can be used.

Visualizations

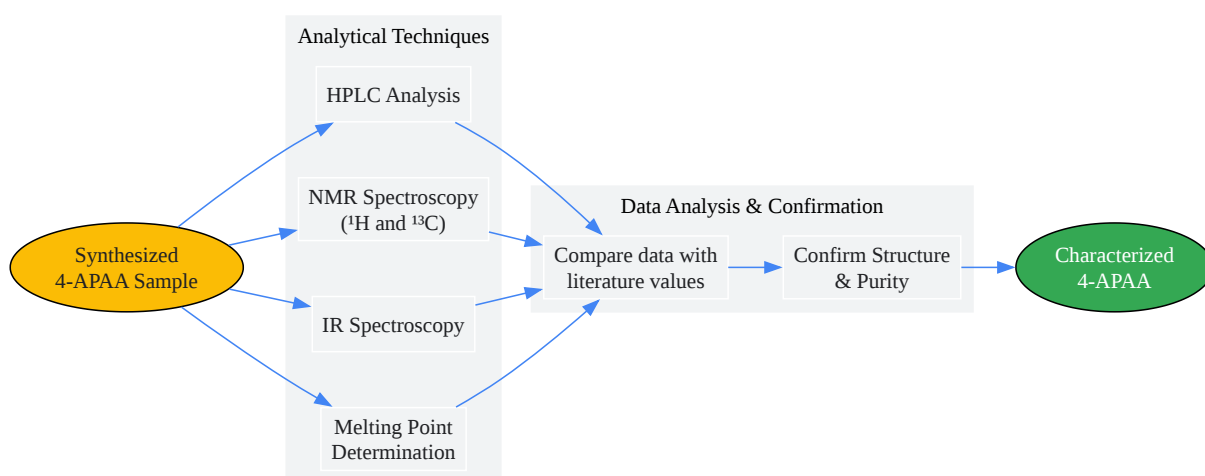
Synthesis Workflow



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Caption: Workflow for the synthesis of **4-Aminophenylacetic acid**.

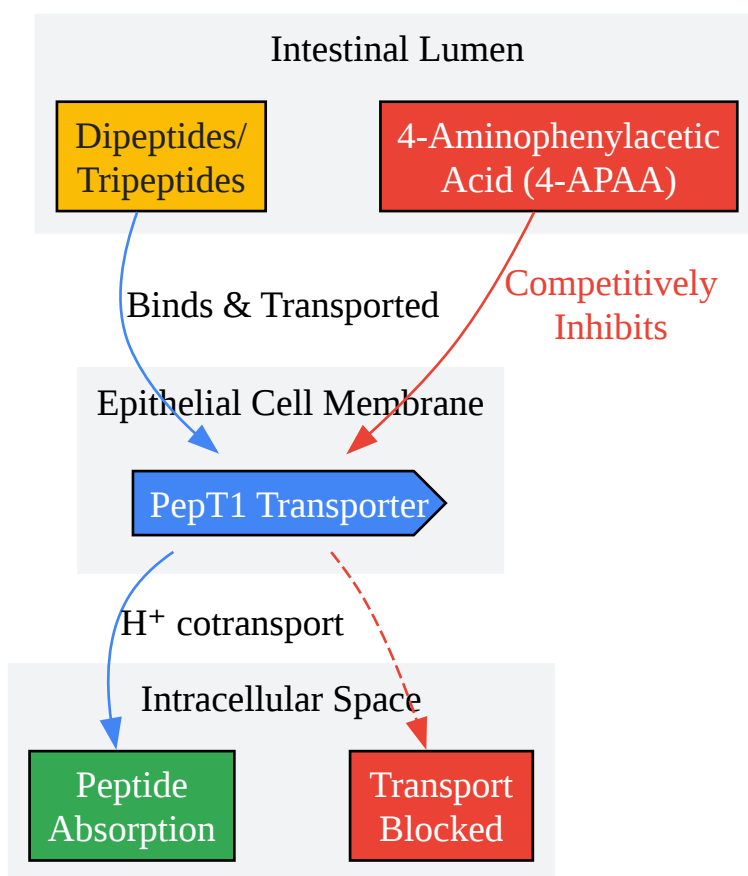
Characterization Workflow



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Caption: General workflow for the characterization of 4-APAA.

Inhibition of PepT1 Transporter



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Caption: Mechanism of PepT1 inhibition by **4-Aminophenylacetic acid**.

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